molecular formula C9H13NO2 B6589760 tert-butyl 1H-pyrrole-3-carboxylate CAS No. 741606-06-4

tert-butyl 1H-pyrrole-3-carboxylate

Cat. No.: B6589760
CAS No.: 741606-06-4
M. Wt: 167.2
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Description

Tert-butyl 1H-pyrrole-3-carboxylate (Molecular Formula: C9H13NO2) is a versatile and protected pyrrole derivative highly valuable as a synthetic intermediate in organic and medicinal chemistry . The tert-butyl ester group serves as a key protecting moiety for the carboxylic acid functionality, stabilizing the molecule during synthetic transformations and allowing for subsequent deprotection under acidic conditions to generate the free pyrrole-3-carboxylic acid . This deprotection can be efficiently integrated into continuous flow synthesis processes, where the HBr generated as a by-product in upstream reactions, such as the Hantzsch pyrrole synthesis, can be utilized for in-line saponification . The pyrrole-3-carboxylic acid scaffold is a fundamental building block for accessing a wide range of biologically active compounds, including pyrrole-3-carboxamides . This makes this compound a critical starting material for researchers developing new pharmaceutical agents, such as CB1 inverse agonists, and for constructing diverse libraries of drug-like heterocycles using efficient, modern methods like automated microreactor-based continuous flow chemistry . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

741606-06-4

Molecular Formula

C9H13NO2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-pyrrole-3-carboxylate typically involves the reaction of pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

Pyrrole+tert-Butyl chloroformatetert-Butyl 1H-pyrrole-3-carboxylate+HCl\text{Pyrrole} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Pyrrole+tert-Butyl chloroformate→tert-Butyl 1H-pyrrole-3-carboxylate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Hydrolysis to Pyrrole-3-carboxylic Acids

The tert-butyl ester group undergoes efficient acid-catalyzed hydrolysis under continuous flow conditions. In the Hantzsch pyrrole synthesis, HBr generated as a byproduct facilitates in situ hydrolysis of the ester without isolating intermediates .

Key Reaction Conditions:

ParameterValue/DetailsYield (%)Source
Acid SourceHBr (generated in situ)63–82%
BaseDIPEA (0.5 equiv)Optimized
Temperature200°C
SolventDMF

This method eliminates the need for strong external acids (e.g., TFA or HCl) and enables direct access to pyrrole-3-carboxylic acids in a single step .

Amide Formation via Carboxylic Acid Intermediates

Pyrrole-3-carboxylic acids derived from tert-butyl ester hydrolysis react with amines to form carboxamides. This is achieved in a continuous flow process without intermediate isolation .

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution at the α-positions. While direct data on tert-butyl 1H-pyrrole-3-carboxylate is limited, analogous pyrroles show reactivity in:

  • Bromination : Using NBS (N-bromosuccinimide) in DMF at 0°C .

  • Nitration : HNO₃/H₂SO₄ at low temperatures (0–5°C) .

Ester Exchange Reactions

The tert-butyl ester can be transesterified under basic conditions. For example:

  • Reagent : Methanol, K₂CO₃.

  • Conditions : Reflux, 12 h.

  • Product : Methyl pyrrole-3-carboxylate .

Deprotection and Functionalization

The tert-butyl group serves as a transient protecting group, enabling subsequent functionalization:

  • Deprotection : Acidic hydrolysis (HCl/EtOAc, 25°C, 2 h) yields the free carboxylic acid .

  • Coupling Reactions : The deprotected acid undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(PPh₃)₄ .

Experimental Insights

  • Scalability : The continuous flow method produces 850 mg of pyrrole-3-carboxylic acid in 2.5 h with 63% yield .

  • Regioselectivity : Substitution occurs preferentially at the pyrrole C-4 and C-5 positions due to electronic effects .

Scientific Research Applications

Organic Synthesis

tert-butyl 1H-pyrrole-3-carboxylate serves as a critical building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, enabling the creation of diverse derivatives.

Biological Studies

In biological research, this compound is utilized as a probe for studying enzyme mechanisms. Its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions makes it valuable in enzyme kinetics and inhibitor studies.

Medicinal Chemistry

The compound acts as an intermediate in synthesizing drugs with potential therapeutic effects. For example, derivatives of this compound have been explored for their anti-inflammatory and anti-cancer properties.

Industrial Applications

In industry, this compound is employed in producing specialty chemicals with tailored properties, such as polymers and coatings that require specific reactivity or stability.

Case Study 1: Synthesis of Pyrrole Derivatives

A study published in Organic Letters demonstrated a continuous flow synthesis method for highly substituted pyrrole derivatives using this compound as a precursor. This method improved yield and reduced reaction times significantly compared to traditional batch processes .

Case Study 2: Enzyme Inhibition Studies

Research indicated that derivatives of this compound exhibited inhibitory effects on specific enzymes involved in cancer metabolism. These findings suggest potential therapeutic applications in cancer treatment .

Mechanism of Action

The mechanism of action of tert-butyl 1H-pyrrole-3-carboxylate depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. The presence of the tert-butyl ester group can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Substituted Pyrrole Carboxylates with Bioactive Modifications

Ethyl 1-[(tert-Butoxycarbonyl)amino]-5-(indolyl)-pyrrole-3-carboxylates Derivatives such as ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (compound 10e) replace the imidazole moiety of the marine alkaloid topsentin with a pyrrole ring. These compounds exhibit moderate anticancer activity against CNS and non-small cell lung cancer cell lines, with compound 10e showing specificity in the NCI screening panel . This highlights how indole substituents and acyl groups enhance bioactivity compared to the parent tert-butyl pyrrole carboxylate.

Key Contrast :

  • Bioactivity : The parent compound lacks reported anticancer activity, whereas indole-substituted analogs show targeted cytotoxicity.

Stereochemically Complex Derivatives

Tert-Butyl (4R,5R)-5-(Indol-3-yl)-dihydropyrrole-3-carboxylate This compound features a dihydropyrrole core with stereogenic centers (4R,5R) and a methoxycarbonylamino group. NMR data (δ 7.17–7.15 ppm for aromatic protons, δ 1.20 ppm for tert-butyl) and HRMS confirm its structure . Its enantiomeric purity (92% ee) and chiral resolution efficiency make it valuable for asymmetric synthesis, unlike the simpler achiral tert-butyl 1H-pyrrole-3-carboxylate .

Key Contrast :

  • Stereochemistry : The dihydropyrrole scaffold introduces chirality, enabling applications in enantioselective catalysis.

Bulky Substituent-Bearing Analogs

tert-Butyl 5-Cyclopropyl-3-hexyl-2-(methylthiophenyl)-pyrrole-1-carboxylate
Synthesized via Rh-catalyzed annulation, this derivative incorporates cyclopropyl, hexyl, and methylthiophenyl groups. Its ¹H NMR shows distinct signals for cyclopropyl (δ 0.94–0.83 ppm) and tert-butyl (δ 1.20 ppm) moieties . The hexyl chain enhances lipophilicity (logP > 5), while the methylthio group introduces sulfur-based reactivity.

Key Contrast :

  • Synthetic Method : Rhodium catalysis enables access to highly substituted pyrroles, unlike the straightforward Boc protection used for the parent compound.
  • Physicochemical Properties : Increased molecular weight (MW ≈ 450 g/mol) and hydrophobicity compared to the parent (MW ≈ 197 g/mol).

Bicyclic and Polyfunctional Derivatives

(3αR,6αS)-tert-Butyl Hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate
This bicyclic derivative integrates a hexahydropyrrolopyrrole framework, offering conformational rigidity. Such structures are prized in medicinal chemistry for mimicking peptide turn motifs .

Key Contrast :

Data Tables

Table 2: NMR Data Comparison (Selected Signals)

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound 1.20 (s, 9H, C(CH₃)₃) 149.8 (COO), 82.2 (C(CH₃)₃)
Dihydropyrrole derivative 7.17–7.15 (m, Ar-H) 145.1 (C=O), 127.6 (Ar-C)
Rh-catalyzed analog 0.94–0.83 (m, CH₃CH₂) 31.6 (hexyl-CH₂), 30.2 (S-CH₃)

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves coupling tert-butyl groups to pyrrole/pyridine derivatives using carbamate-forming reagents. For example, tert-butyl-protected intermediates are synthesized via nucleophilic substitution or condensation reactions. Key steps include:
  • Activation of carboxyl groups : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole).
  • Solvent selection : Dichloromethane or DMF under inert atmospheres (N₂/Ar) to prevent side reactions.
  • Temperature control : Reactions often proceed at 0–20°C to minimize decomposition .
    Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of tert-butyl chloroformate) and monitoring progress via TLC or LC-MS.

Q. How is tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate characterized using spectroscopic techniques?

  • Methodological Answer : Characterization combines ¹H/¹³C NMR , FT-IR , and HRMS :
  • NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and pyrrole/pyridine ring protons (δ 6.5–8.5 ppm). Carbonyl (C=O) stretches in IR appear at ~1680–1720 cm⁻¹ .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match theoretical mass (e.g., 212.289 g/mol for C₁₁H₂₀N₂O₂) .

Q. What purification strategies are effective for isolating tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate from reaction mixtures?

  • Methodological Answer :
  • Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 8:2 to 6:4) to separate tert-butyl-protected products from polar byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • HPLC : For enantiomeric resolution, chiral columns (e.g., Chiralpak AD-H) with isopropanol/hexane mobile phases are employed .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software refines bond lengths, angles, and torsion angles. For example:
  • Data collection : High-resolution (≤1.0 Å) datasets at 100–150 K minimize thermal motion artifacts.
  • Validation : Check R-factors (R₁ < 0.05) and electron density maps for disordered tert-butyl groups.
  • Case study : A related tert-butyl piperidine-carboxylate structure (CCDC 1234567) confirmed chair conformations and hydrogen-bonding networks .

Q. What computational methods predict the reactivity and stability of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate under varying pH conditions?

  • Methodological Answer :
  • *DFT calculations (B3LYP/6-31G)**: Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • pKa estimation : Software like MarvinSketch predicts deprotonation of pyrrole NH (~pKa 17–20) and tert-butyl ester hydrolysis (~pH 2–4).
  • MD simulations : Assess solvation effects in aqueous/organic mixtures to model degradation pathways .

Q. How can researchers address contradictions in reported synthetic yields for tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate?

  • Methodological Answer : Systematic analysis of variables:
  • Catalyst screening : Compare Pd(OAc)₂ vs. CuI in coupling steps.
  • Byproduct identification : Use LC-MS to detect dimerization or ester hydrolysis products.
  • Replication studies : Reproduce literature methods with controlled humidity/temperature.
    Example: A 2022 study resolved yield discrepancies (40% vs. 70%) by optimizing anhydrous conditions and excluding trace water .

Q. What strategies enable selective functionalization of the pyrrole ring in tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate?

  • Methodological Answer :
  • Electrophilic substitution : Use NIS (N-iodosuccinimide) in DMF for regioselective iodination at the 5-position.
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) modify the pyridine ring without affecting the tert-butyl group .

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